![molecular formula C12H15NO B15059267 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B15059267.png)
5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one is a heterocyclic compound with a unique structure that includes a benzene ring fused to an azepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzophenone with acetone in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired azepinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced azepinone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the azepine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A cyclic urea used as a polar aprotic solvent.
Hydramethylnon: A compound with a similar azepine structure used as an insecticide.
Uniqueness: 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its fused benzene and azepine rings provide a versatile scaffold for the development of new compounds with varied biological and chemical properties.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
5,5-dimethyl-3,4-dihydro-2H-2-benzazepin-1-one |
InChI |
InChI=1S/C12H15NO/c1-12(2)7-8-13-11(14)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,13,14) |
Clave InChI |
RRTLOMLXHUZQIL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC(=O)C2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



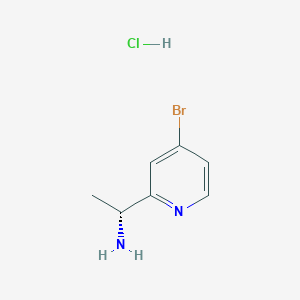
![5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15059207.png)
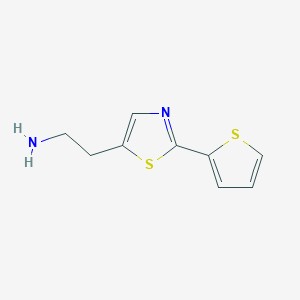

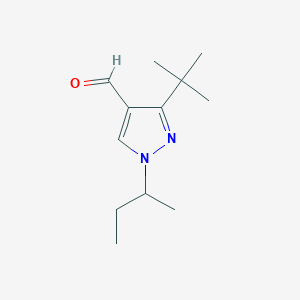
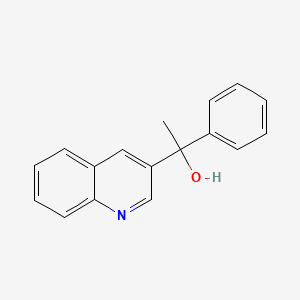
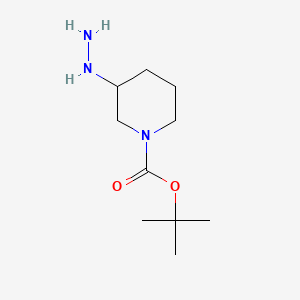

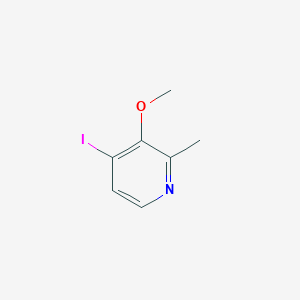
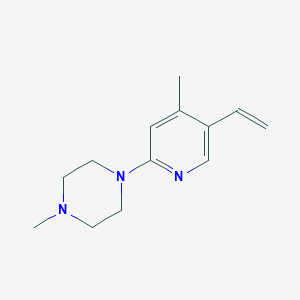
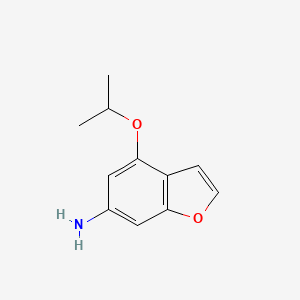
![2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole](/img/structure/B15059250.png)
![2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15059252.png)
